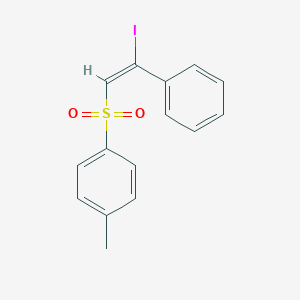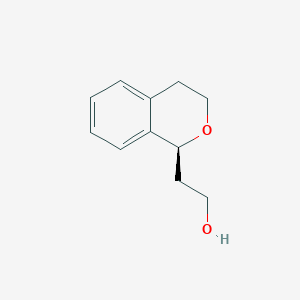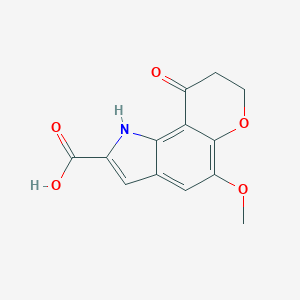
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is not fully understood. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of certain signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- exhibits low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to modulate the expression of various genes involved in cancer and inflammation, as well as inhibit the activity of certain enzymes involved in Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its limited solubility in water, which may pose challenges for certain applications.
Orientations Futures
There are several future directions for the study of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- and its potential applications in various fields. Furthermore, the development of novel derivatives and analogs of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- involves a multi-step process that includes the condensation of 3-methyl-2-butanone with indole-2-carboxaldehyde, followed by the reaction with malononitrile and 4-hydroxybenzaldehyde. The final step involves the cyclization of the intermediate product with acetic acid and sulfuric acid. This method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been used in the synthesis of various organic compounds and materials.
Propriétés
Numéro CAS |
81258-05-1 |
|---|---|
Nom du produit |
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- |
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
5-methoxy-9-oxo-7,8-dihydro-1H-pyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-9-5-6-4-7(13(16)17)14-11(6)10-8(15)2-3-19-12(9)10/h4-5,14H,2-3H2,1H3,(H,16,17) |
Clé InChI |
NDHDDHVSYQFPDN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
SMILES canonique |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
Autres numéros CAS |
81258-05-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
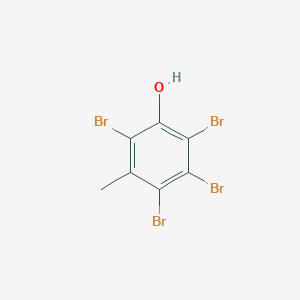
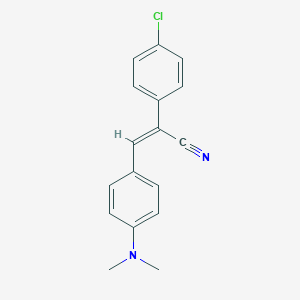
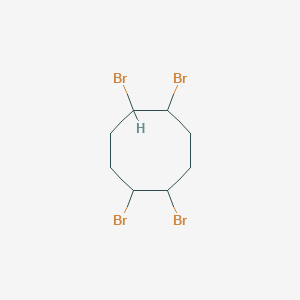
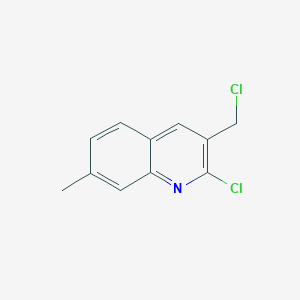
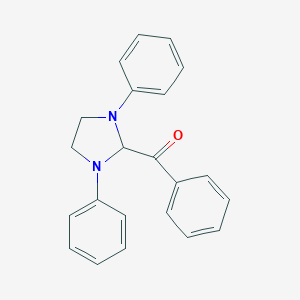

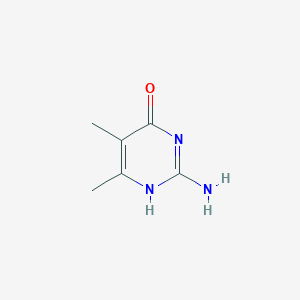
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
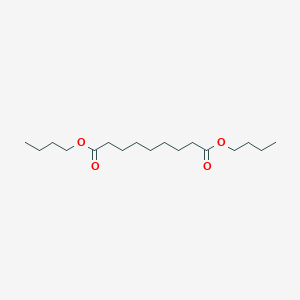
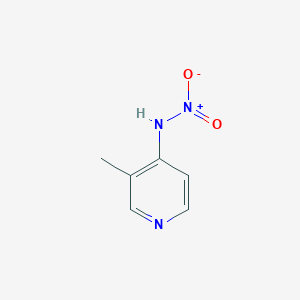
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
